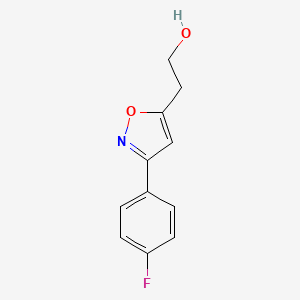

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol

Description

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol is a fluorinated isoxazole derivative characterized by a 4-fluorophenyl group at position 3 and an ethanol moiety at position 5 of the isoxazole ring. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol. The compound’s structure combines the bioisosteric properties of the isoxazole ring with the electronegative fluorine atom, which enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-8(2-4-9)11-7-10(5-6-14)15-13-11/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLPTKWCOJCULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorophenyl-Substituted Isoxazole Core

Functionalization at the 5-Position with Ethanol Side Chain

The 5-position of the isoxazole ring can be functionalized by introducing hydroxymethyl or formyl groups, which can be further transformed into ethanol derivatives.

A reported method involves late-stage deoxofluorination of 5-hydroxymethyl or 5-formyl isoxazoles to yield fluoromethyl or difluoromethyl derivatives, indicating that hydroxymethyl intermediates are accessible and modifiable.

Reduction of 5-formyl or 5-carboxyl derivatives to the corresponding 5-(2-hydroxyethyl) isoxazoles can be achieved using standard organic reduction techniques (e.g., sodium borohydride reduction).

Representative Synthetic Route (Inferred)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4-fluorophenyl alkyne precursor | Starting from 4-fluorophenyl halide, Sonogashira coupling or similar | 4-Fluorophenyl acetylene |

| 2 | Generation of nitrile oxide | Halogenoxime precursor + base (e.g., NaOH) | In situ nitrile oxide |

| 3 | 1,3-Dipolar cycloaddition | Nitrile oxide + 4-fluorophenyl alkyne, DBU or catalyst-free conditions | 3-(4-Fluorophenyl)isoxazol-5-carbaldehyde or hydroxymethyl derivative |

| 4 | Reduction/functional group transformation | NaBH4 or similar reducing agent | This compound |

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| 1,3-Dipolar cycloaddition (DBU promoted) | Nitrile oxides + alkynes, DBU catalyst | Metal-free, regioselective | Good to excellent | Suitable for various substituents |

| One-pot multi-step synthesis | n-BuLi, aldehydes, I2, hydroxylamine | High regioselectivity, one-pot | High | Mild conditions, scalable |

| Ultrasound-assisted synthesis | Hydroxylamine hydrochloride, aqueous medium | Catalyst-free, environmentally benign | High | Short reaction time |

| Ionic liquid-mediated synthesis | β-Diketones + hydroxylamine in [BMIM]X | Recyclable solvent, high yield | Excellent | Green chemistry approach |

| Late-stage deoxofluorination | Hydroxymethyl or formyl isoxazoles + deoxofluorination reagents | Enables fluorinated derivatives | Good to excellent | Useful for fluorine-substituted analogs |

Research Findings and Notes

The synthesis of 5-substituted isoxazoles bearing fluorinated phenyl groups is well-established, with regioselective control achieved through choice of dipolarophile and reaction conditions.

The presence of the 4-fluorophenyl substituent enhances the compound’s potential biological activity, making the preparation methods relevant for pharmaceutical applications.

Functionalization at the 5-position with ethanol or hydroxymethyl groups is typically achieved via reduction of aldehyde or carboxyl precursors formed during or after the cycloaddition step.

Environmentally benign and catalyst-free methods are increasingly favored for the synthesis of isoxazole derivatives, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The synthesis of 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. For instance, the synthesis can be achieved through electrophilic fluorination methods that enhance the reactivity of isoxazole derivatives, allowing for the formation of various functionalized compounds .

Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including glioblastomas and triple-negative breast cancer . For example, spiro-isoxazoline derivatives synthesized from isoxazole frameworks have shown promising results in inhibiting tumor growth in vitro .

Antiviral Activity

The antiviral properties of isoxazole derivatives are also noteworthy. Compounds derived from similar synthetic routes have demonstrated effectiveness against human cytomegalovirus (HCMV), with specific derivatives showing IC50 values around 10 μM . This suggests that this compound could be explored further for its antiviral potential.

Case Study: Anticancer Activity Evaluation

A study focused on synthesizing fluoro-substituted spiro-isoxazolines evaluated their anticancer activities against several cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 36 to 80 μM depending on the specific compound and cancer type tested . This case study emphasizes the importance of structural modifications in enhancing biological activity.

Case Study: Antiviral Efficacy

In another research effort, a series of isoxazole compounds were evaluated for their antiviral efficacy against HCMV. Compounds with specific substitutions showed promising results, suggesting that further exploration into the structure-activity relationship could yield more potent antiviral agents .

Future Directions and Potential Applications

The potential applications of this compound extend beyond cancer and viral infections. Its unique chemical structure may allow for further exploration in:

- Neurological Disorders : Isoxazole derivatives have been investigated for neuroprotective effects, which may lead to applications in treating neurodegenerative diseases.

- Material Sciences : The compound's properties could be leveraged in developing new materials with specific functionalities.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol and its analogs:

*logP values estimated using computational tools or inferred from analogs.

Key Observations:

- Halogen Substitution : Replacing fluorine with chlorine (e.g., 4-Cl analog) increases molecular weight and logP, reducing solubility due to higher hydrophobicity .

- Nitrogen-Containing Groups : The nitro group in the 2-nitrophenyl derivative (logP = 1.5) introduces polarity but reduces solubility, likely due to crystal packing effects .

- Chain Length: The methanol analog (C₁₀H₈FNO₂) exhibits higher solubility than the ethanol derivative, highlighting the impact of shorter alkyl chains on hydrophilicity .

- Acidic/Basic Moieties : The acetic acid derivative (logP = 2.8) and amine hydrochloride salt show altered solubility profiles, with the latter being highly water-soluble due to ionic character .

Biological Activity

2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

The synthesis of this compound typically involves electrophilic fluorination and subsequent cyclization reactions. The introduction of fluorine into the isoxazole ring can enhance the compound's lipophilicity and metabolic stability, which are crucial for its bioavailability and activity.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. For instance, compounds derived from isoxazoles have shown activity against human cytomegalovirus (HCMV), with some derivatives achieving an IC50 of approximately 10 μM. This suggests a promising avenue for developing antiviral agents targeting HCMV and potentially other viruses .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies reveal that certain isoxazole derivatives possess notable cytotoxicity against glioblastoma and triple-negative breast cancer cells, with IC50 values ranging from 36 to 80 μM. These findings highlight the potential of fluorinated isoxazoles as anticancer agents .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate to good efficacy. For example, minimum inhibitory concentration (MIC) values were reported between 4.69 to 22.9 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives can be significantly influenced by structural modifications. The presence of electron-withdrawing groups such as fluorine enhances biological potency by affecting the electronic properties of the molecule. SAR studies indicate that compounds with specific substitutions on the isoxazole ring show improved activity profiles, suggesting that careful design can optimize therapeutic effects .

Case Studies

- Antiviral Evaluation : In a study evaluating a series of fluoro-substituted isoxazoles, compounds with fluorine substitutions showed enhanced antiviral activity against HCMV compared to their non-fluorinated counterparts. The mechanism was attributed to increased interaction with viral targets due to enhanced lipophilicity .

- Cytotoxicity Testing : A comparative analysis of various isoxazole derivatives revealed that those containing a 4-fluorophenyl group exhibited superior cytotoxic effects against glioblastoma cells compared to other phenyl substitutions, indicating a potential pathway for targeted cancer therapies .

- Antimicrobial Studies : In another investigation, several derivatives were tested for their antimicrobial efficacy against bacterial strains, revealing that modifications in the side chains could lead to significant differences in MIC values, thus guiding future synthesis efforts towards more potent antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol, and how can reaction conditions be optimized for higher yields?

Answer:

A typical synthesis involves reacting substituted benzaldehydes with hydroxylamine under alkaline conditions (pH 8–9 adjusted with NaOH) in ethanol, followed by reflux until reaction completion (monitored via TLC). Crystallization is induced by cooling the mixture. Optimizing variables like pH, reaction time, and temperature during reflux can improve yields. For example, precise pH control minimizes byproduct formation, while extended reflux ensures complete cyclization of the isoxazole ring .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (NOESY) NMR to confirm stereochemistry and detect isomerism, as demonstrated in structurally similar isoxazole derivatives .

- Fourier Transform Infrared (FTIR): Identifies functional groups (e.g., -OH, C=N) via characteristic absorption bands .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictory data observed in the NMR spectra of isoxazole derivatives like this compound?

Answer:

Contradictions may arise from dynamic isomerism or solvent effects. Strategies include:

- 2D NMR (NOESY): Detects spatial proximity of protons to distinguish isomers .

- Variable Temperature NMR: Observes conformational changes at different temperatures to resolve overlapping signals .

- Computational Validation: DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict chemical shifts and verify experimental data .

Advanced: What computational methods are suitable for predicting the electronic properties and stereochemical behavior of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level is widely used to calculate:

- Electrostatic Potential Maps: Identify reactive sites (e.g., electron-rich isoxazole rings) .

- Frontier Molecular Orbitals (HOMO/LUMO): Predict charge transfer interactions and stability .

- Steric Effects: Analyze substituent influences on molecular geometry and isomer prevalence .

Basic: What are the key solubility and stability parameters of this compound under various experimental conditions?

Answer:

- Solubility: Polar aprotic solvents (e.g., DMSO, acetone) enhance solubility due to the compound’s hydroxyl and aromatic groups. Hydrophobicity from the fluorophenyl group limits aqueous solubility .

- Stability: Sensitive to prolonged light exposure and acidic/basic conditions. Store at 0–6°C in inert atmospheres to prevent degradation .

Advanced: What strategies can mitigate side reactions during the synthesis of this compound, particularly in the formation of the isoxazole ring?

Answer:

- Controlled Reaction Stoichiometry: Use excess hydroxylamine to drive cyclization and minimize unreacted intermediates .

- Purification Techniques: Column chromatography or recrystallization removes byproducts like open-chain oximes .

- Catalytic Additives: Lewis acids (e.g., ZnCl₂) accelerate ring closure while reducing reaction temperature .

Advanced: How do steric and electronic effects of substituents on the phenyl ring influence the reactivity of this compound in further derivatization?

Answer:

- Electron-Withdrawing Groups (e.g., -F): Increase electrophilicity of the isoxazole ring, facilitating nucleophilic additions (e.g., esterification) .

- Steric Hindrance: Bulky substituents at the 4-fluorophenyl position may reduce accessibility to the hydroxyl group, necessitating protective group strategies (e.g., silylation) .

Basic: What chromatographic methods are recommended for purity analysis of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities effectively .

- Thin-Layer Chromatography (TLC): Silica gel plates with ethyl acetate/hexane eluents provide rapid purity checks during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.